molecular formula C16H12N2O3 B5788599 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide

Cat. No. B5788599
M. Wt: 280.28 g/mol
InChI Key: CCNDXLUMJNQTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide, also known as ML-18, is a small molecule compound that has been the subject of scientific research due to its potential applications in various fields. ML-18 is a member of the isoindolinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In addition, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has some limitations, including its low solubility in aqueous solutions and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods, such as encapsulation in nanoparticles or liposomes.

Future Directions

There are several future directions for research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide and its effects on various signaling pathways and cellular processes.
Conclusion:
In conclusion, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide is a small molecule compound that has shown promise for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide and its potential applications in other fields.

Synthesis Methods

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide can be synthesized using a multi-step process that involves the condensation of 4-methylbenzoyl chloride and 3-aminophthalic anhydride to form an intermediate compound, which is then reacted with acetic anhydride to yield N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been shown to have antibacterial and antiviral properties by disrupting bacterial and viral membranes.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDXLUMJNQTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide

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